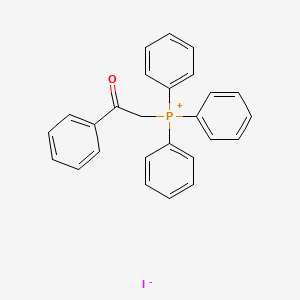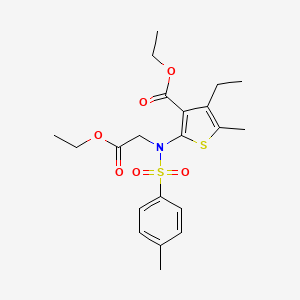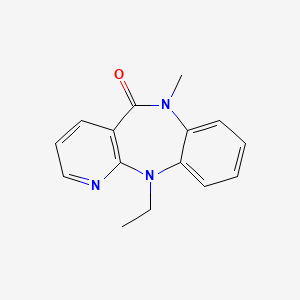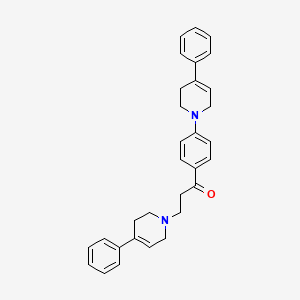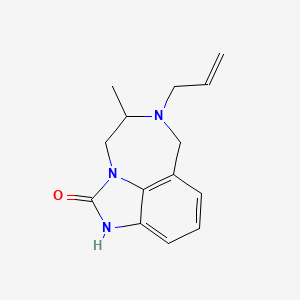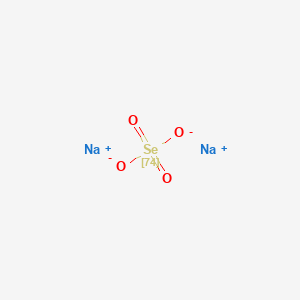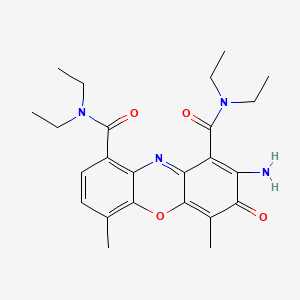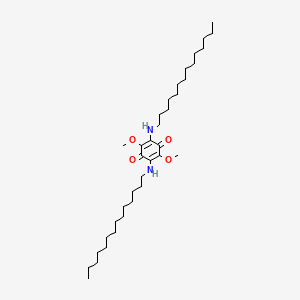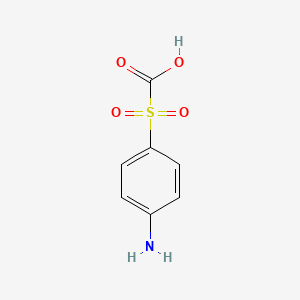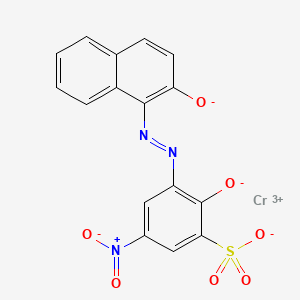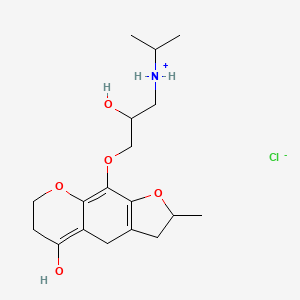![molecular formula C10H9N3O3 B12802215 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid CAS No. 775524-88-4](/img/structure/B12802215.png)
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid is an organic compound with a complex structure that includes a cyano group, a methylamino group, and an oxoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group, followed by reduction to form the corresponding amine. The cyano group can be introduced via a Sandmeyer reaction, where the amine is converted to a diazonium salt and then reacted with copper(I) cyanide. The methylamino group is introduced through reductive amination, where the cyano group is reduced to an amine and then methylated. Finally, the oxoacetic acid moiety is introduced through a condensation reaction with glyoxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption. Purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine, and the oxo group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano group can act as an electrophile, while the methylamino group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The oxoacetic acid moiety can chelate metal ions, potentially affecting metalloproteins or metalloenzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-cyano-3-(amino)anilino]-2-oxoacetic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
2-[2-cyano-3-(methylamino)phenyl]acetic acid: Lacks the oxo group, which may influence its chemical behavior and applications.
2-[2-cyano-3-(methylamino)anilino]acetic acid: Lacks the oxo group, similar to the previous compound, but with different structural implications.
Uniqueness
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid is unique due to the presence of both the cyano and oxoacetic acid groups, which confer distinct chemical properties
Propiedades
Número CAS |
775524-88-4 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-3-2-4-8(6(7)5-11)13-9(14)10(15)16/h2-4,12H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
QHHSUAVLEGXSDI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)NC(=O)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


